3-(4-Chlorophenyl)-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFO3S/c22-17-10-6-16(7-11-17)21(27(25,26)19-4-2-1-3-5-19)14-20(24)15-8-12-18(23)13-9-15/h1-13,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXBCROIZFOVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one is a synthetic organic compound belonging to the chalcone class, characterized by its α,β-unsaturated carbonyl structure. The unique arrangement of substituents—chlorophenyl, fluorophenyl, and phenylsulfonyl—enhances its chemical reactivity and potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₄ClFNO₂S
- Molecular Weight : 382.9 g/mol
- Structural Features : The compound exhibits a complex structure conducive to various biological interactions due to the presence of halogen atoms which influence its reactivity.
Biological Activity Overview
Research indicates that chalcones, including this compound, exhibit diverse biological activities such as:
- Antimicrobial Properties : Several studies have demonstrated that chalcones possess significant antibacterial and antifungal activities. For instance, derivatives have been shown to inhibit bacterial growth by disrupting cell membrane integrity and function .
- Anti-inflammatory Effects : Chalcones have been reported to inhibit inflammatory pathways, including the suppression of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production .
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound can inhibit key enzymes involved in inflammatory processes and cancer progression.
- Interaction with Cell Signaling Pathways : It may modulate pathways such as NF-kB and MAPK, leading to altered gene expression related to inflammation and cell survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, promoting programmed cell death .
Case Studies and Research Findings
Here are notable studies highlighting the biological activity of this compound:
Table 1: Summary of Biological Activities
| Study | Activity | Findings |
|---|---|---|
| Orban et al. (2016) | Anticancer | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in low micromolar range. |
| Hayat et al. (2022) | Antimicrobial | Showed potent antibacterial effects against Staphylococcus aureus with enhanced activity in combination with ciprofloxacin. |
| Lang et al. (2016) | Anti-inflammatory | Inhibited COX enzymes effectively, reducing inflammation markers in vitro. |
Detailed Findings
- In a study by Orban et al., the compound exhibited potent anticancer activity against TK-10 and HT-29 cell lines with IC50 values indicating strong cytotoxic effects .
- Research by Hayat et al. found that chalcone derivatives significantly inhibited the growth of S. aureus and demonstrated synergistic effects when combined with traditional antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Containing Propan-1-one Derivatives
lists compounds with sulfonyl groups and varying aryl substituents. Key comparisons include:
| Compound ID | Structure | MIC (µg/mL) | Selectivity Index | Key Features |
|---|---|---|---|---|
| 61 | 1,3-Bis(4-chlorophenyl)-3-(PhSO₂)propan-1-one | 15.62 | 31.25 | Dual 4-ClPh; high potency |
| Target | 3-(4-ClPh)-1-(4-FPh)-3-(PhSO₂)propan-1-one | N/A | N/A | 4-ClPh, 4-FPh, PhSO₂ |
| 62 | 1-Ph-3-(4-ClPh)-3-(PhSO₂)propan-1-one | 125 | 1.95 | Lacks 4-FPh; lower potency |
| 64 | 1-(4-BrPh)-3-Ph-3-(PhSO₂)propan-1-one | 62.5 | 125 | Bromine substitution; moderate activity |
The target compound’s 4-fluorophenyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., compound 62) due to fluorine’s electronegativity and small atomic radius. However, the absence of direct biological data for the target compound necessitates extrapolation from structural analogs .
Fluorophenyl-Containing Chalcone Derivatives
highlights chalcone derivatives with fluorophenyl groups, such as (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. These compounds exhibit dihedral angles of ~44.41° between aryl rings, influencing π-π stacking and intermolecular interactions. The target compound’s saturated propan-1-one backbone (vs. α,β-unsaturated chalcones) likely reduces reactivity but improves stability .
COX-2 Inhibitors with Sulfonyl Moieties
identifies 3-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4h) as a potent COX-2 inhibitor (IC₅₀ = 1.95 µM). The phenylsulfonyl group in the target compound may similarly enhance enzyme binding through hydrophobic interactions, though its lack of a methylsulfonyl group could reduce selectivity .
Key Research Findings and Gaps
- Structural Insights : Fluorine and chlorine substituents likely reduce electron density at the carbonyl group, affecting reactivity and intermolecular interactions.
- Biological Activity : Sulfonyl groups correlate with antimicrobial and COX-2 inhibitory activity, but the target compound’s efficacy remains unverified.
- Synthetic Challenges : Introducing multiple aryl and sulfonyl groups may require stepwise protection/deprotection strategies.
Limitations : Direct data on the target compound’s crystallography, thermodynamics, and bioactivity are absent. Future studies should prioritize these aspects.
Q & A
Q. How can researchers optimize the synthesis yield of 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For sulfonyl-containing analogs, key factors include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution in Friedel-Crafts reactions .
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the pure product .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., para-chlorophenyl vs. fluorophenyl) and confirm sulfonyl group integration .
- FT-IR : Detect sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₂₁H₁₅ClFSO₃: expected ~408.04 Da) .
Q. How do substituent variations (e.g., Cl vs. F) influence biological activity hypotheses?
Methodological Answer: Structural analogs suggest:
- Electron-withdrawing groups (Cl, F) : Enhance metabolic stability but may reduce membrane permeability .
- Sulfonyl group : Increases binding affinity to hydrophobic enzyme pockets (e.g., antifungal targets) .
- Comparative assays : Test analogs like 3-(4-Methylphenyl)propane-1-sulfonic acid to isolate substituent effects .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activity?
Methodological Answer: X-ray diffraction (XRD) reveals structural nuances impacting activity:
- Non-centrosymmetric crystals : Observed in chlorophenyl/fluorophenyl ketones, suggesting nonlinear optical properties that may interfere with assay readouts .
- Packing motifs : Hydrogen bonding between sulfonyl oxygen and aromatic protons alters solubility and bioavailability .
- Validation : Compare XRD data of active vs. inactive batches to identify polymorphic discrepancies .
Q. What strategies mitigate side reactions during multi-step synthesis?
Methodological Answer: Advanced synthetic routes require:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive ketones during sulfonation .
- Flow chemistry : Minimize intermediate degradation by controlling residence time and temperature .
- In situ monitoring : Raman spectroscopy tracks sulfonyl group formation in real time .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
Methodological Answer: Combine:
- Docking simulations : Map interactions with targets like cytochrome P450 (e.g., CYP3A4 inhibition risk) .
- QSAR models : Correlate Hammett constants (σ) of substituents (Cl: +0.23, F: +0.06) with logP and IC₅₀ values .
- ADMET prediction : SwissADME assesses bioavailability risks from sulfonyl hydrophobicity .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity while others show negligible effects?
Methodological Answer: Contradictions arise from:
- Strain specificity : Activity against Candida albicans vs. Aspergillus may depend on sulfonyl group orientation in fungal CYP51 binding pockets .
- Assay conditions : Varying pH (e.g., 5.5 vs. 7.4) alters protonation states of the ketone and sulfonyl groups .
- Synergistic effects : Co-administration with fluconazole enhances potency in resistant strains .
Experimental Design Tables
Q. Table 1. Comparative Reactivity of Substituents in Propan-1-one Derivatives
| Substituent | Hammett Constant (σ) | LogP | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| 4-Cl | +0.23 | 3.12 | 12.4 (Antifungal) |
| 4-F | +0.06 | 2.89 | 18.7 (Antifungal) |
| SO₂Ph | +1.67 | 4.01 | 8.9 (Antifungal) |
| Data derived from analogs in . |
Q. Table 2. Optimal Reaction Conditions for Sulfonylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes sulfonyl group incorporation |
| Catalyst (AlCl₃) | 10 mol% | Prevents over-acylation |
| Reaction Time | 6–8 hrs | Balances conversion vs. decomposition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
